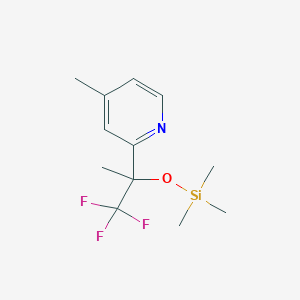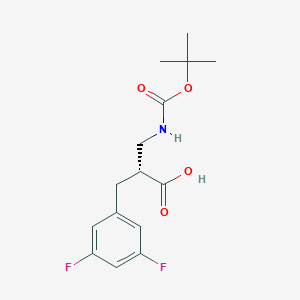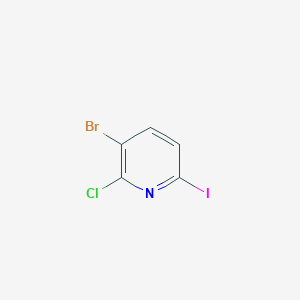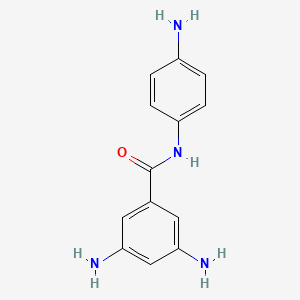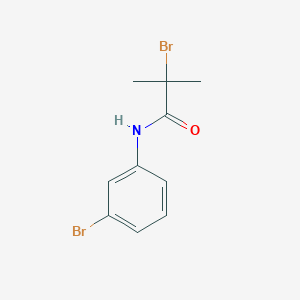
4-Phenyl-1-(methoxymethylene)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methoxymethylene)cyclohexyl)benzene is an organic compound with the molecular formula C14H18O It consists of a benzene ring attached to a cyclohexyl group, which is further substituted with a methoxymethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethylene)cyclohexyl)benzene typically involves the following steps:
Formation of the Methoxymethylene Group: This can be achieved by reacting formaldehyde with methanol in the presence of an acid catalyst to form methoxymethanol.
Cyclohexylation: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution Reaction: The methoxymethylene group is then introduced to the cyclohexylbenzene through a substitution reaction, often using a base like sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of (4-(Methoxymethylene)cyclohexyl)benzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and substitution reactions.
Purification: The product is purified using techniques like distillation and recrystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Methoxymethylene)cyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Formation of (4-(Formyl)cyclohexyl)benzene.
Reduction: Formation of (4-(Hydroxymethyl)cyclohexyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4-(Methoxymethylene)cyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(Methoxymethylene)cyclohexyl)benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Methoxymethyl)cyclohexyl)benzene
- (4-(Methoxy)cyclohexyl)benzene
- (4-(Methyl)cyclohexyl)benzene
Uniqueness
(4-(Methoxymethylene)cyclohexyl)benzene is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H18O |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
[4-(methoxymethylidene)cyclohexyl]benzene |
InChI |
InChI=1S/C14H18O/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3 |
Clave InChI |
QAVZOXURLIJQDQ-UHFFFAOYSA-N |
SMILES canónico |
COC=C1CCC(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
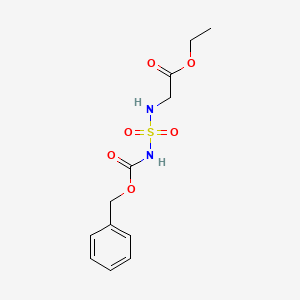
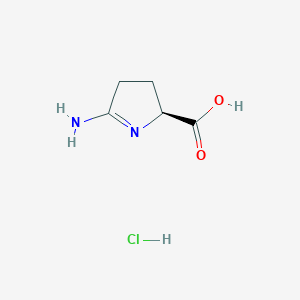

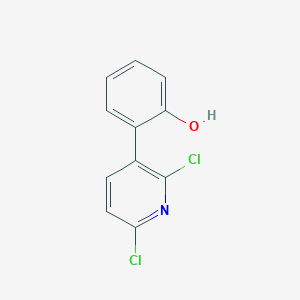

![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
